2,5-bis[(4-benzyl-1-piperidinyl)carbonyl]pyridine
Overview
Description
2,5-bis[(4-benzyl-1-piperidinyl)carbonyl]pyridine is a useful research compound. Its molecular formula is C31H35N3O2 and its molecular weight is 481.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 481.27292737 g/mol and the complexity rating of the compound is 699. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Electropolymerization and Conducting Polymers
One notable application of similar bis(pyrrol-2-yl) arylenes, including 1,4-bis(pyrrol-2-yl)benzene, is in the synthesis of conducting polymers via electropolymerization. These polymers, obtained from low oxidation potential monomers, exhibit stable electrical conductivity due to their low oxidation potentials, making them useful in electronic applications (Sotzing et al., 1996).
Luminescence in Co-Crystals
Research involving bispyridyl-substituted α,β-unsaturated ketones, such as 2,6-bis((pyridin-4-yl)methylene)cyclohexanone, highlights their use in creating co-crystals with interesting luminescent properties. These properties could be potentially applicable in crystal engineering to develop crystals with unique luminescent characteristics (Li et al., 2015).
Protonation and Hydrogen Bonding in Polymers
Another area of research involves the study of the effects of protonation on structural and spectroscopic properties of related compounds, such as 1,4-dimethoxy-2,5-bis(2-pyridyl)benzene. Protonation, followed by intramolecular hydrogen bonding, can be used to control chain structure and tune luminescence in heteroatomic conjugated polymers. This mechanism is crucial for modifying the optical properties of materials for various applications (Monkman et al., 2002).
Synthesis and Theoretical Calculations in Chemistry
Regioselective synthesis and theoretical calculations, including Density Functional Theory (DFT), have been applied to bispyridyl compounds. These studies aim to understand the regioselectivity of reactions and predict the outcomes, which is vital for developing novel chemical compounds with specific properties (Sanad et al., 2021).
Synthesis and Characterization in Coordination Chemistry
In coordination chemistry, bis(pyridine)-based compounds have been synthesized and characterized for their structure and properties. For example, studies on trans-[Co(III)(bpb)(amine)2]X complexes have provided insights into the formation of molecular structures with intermolecular hydrogen bonding, which is significant for understanding and designing new coordination compounds (Amirnasr et al., 2002).
Bromonium Ions and Molecular Structures
The study of bis(pyridine)-based bromonium ions involves understanding their molecular structures and reaction mechanisms. This research is essential for developing new synthetic methodologies and understanding the reactivity of certain organic compounds (Neverov et al., 2003).
Properties
IUPAC Name |
[6-(4-benzylpiperidine-1-carbonyl)pyridin-3-yl]-(4-benzylpiperidin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H35N3O2/c35-30(33-17-13-26(14-18-33)21-24-7-3-1-4-8-24)28-11-12-29(32-23-28)31(36)34-19-15-27(16-20-34)22-25-9-5-2-6-10-25/h1-12,23,26-27H,13-22H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMAFPTOGDKFTAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CN=C(C=C3)C(=O)N4CCC(CC4)CC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H35N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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